molecular formula C24H21FN2O2S2 B12036190 2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477330-56-6

2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12036190
CAS No.: 477330-56-6
M. Wt: 452.6 g/mol
InChI Key: FKYJMCUQACOPFS-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 3-Fluorobenzyl Group: This is usually achieved through nucleophilic substitution reactions where a suitable benzyl halide reacts with a thiol group.

    Attachment of the 4-Methoxyphenyl Group: This step can involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the aryl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic rings or aliphatic chains.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, benzothienopyrimidines are known for their potential as enzyme inhibitors. This compound could be explored for its inhibitory effects on specific enzymes, which could have implications in drug development.

Medicine

In medicine, compounds with similar structures have shown promise as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. Research into this compound could reveal similar therapeutic potentials.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups can enhance binding affinity and specificity to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

What sets 2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorobenzyl group can affect the compound’s binding affinity to molecular targets, potentially leading to unique biological effects compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

477330-56-6

Molecular Formula

C24H21FN2O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21FN2O2S2/c1-29-18-11-9-17(10-12-18)27-23(28)21-19-7-2-3-8-20(19)31-22(21)26-24(27)30-14-15-5-4-6-16(25)13-15/h4-6,9-13H,2-3,7-8,14H2,1H3

InChI Key

FKYJMCUQACOPFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)F)SC5=C3CCCC5

Origin of Product

United States

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